REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8].Cl[C:16]([O:18][CH2:19][CH3:20])=[O:17]>C(N(CC)CC)C>[CH2:19]([O:18][C:16](=[O:17])[NH:1][CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:6][CH2:7][CH3:8])[O:9][CH2:10][CH3:11])[CH3:20]
|
Name
|
|
Quantity
|
442 g
|
Type
|
reactant
|
Smiles
|
NCCC[Si](OCC)(OCC)OCC
|
Name
|
light petroleum
|
Quantity
|
1600 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
255 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
217 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
light petroleum
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
FILTRATION
|
Details
|
The mixture was then rapidly filtered
|
Type
|
WASH
|
Details
|
the solid washed with light petroleum (2 × 300 ml)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate was then concentrated
|
Type
|
DISTILLATION
|
Details
|
fractionally distilled
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(NCCC[Si](OCC)(OCC)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 517 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |